molecular formula C7H7 B028343 Toluene CAS No. 22904-44-5

Toluene

Cat. No. B028343
CAS RN: 22904-44-5
M. Wt: 91.13 g/mol
InChI Key: VHYAIWZUUQSEGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

One noteworthy approach to toluene synthesis involves the use of biomass-derived isoprene and acrolein. Dai et al. (2016) describe an efficient route that combines isoprene and acrolein through a Diels-Alder cycloaddition reaction, followed by a Pt/Al2O3-catalyzed dehydrogenation-decarbonylation, yielding toluene with an overall yield of up to 90.7% (Dai et al., 2016). This method stands out for its high efficiency and the use of renewable resources, marking a significant advancement in the sustainable synthesis of toluene.

Molecular Structure Analysis

The molecular structure of toluene has been explored in various studies, focusing on its synthesis and the role of its molecular structure in facilitating chemical reactions. For instance, the role of π-π interactions in the synthesis of RHO-type zeolitic imidazolate frameworks using toluene as a structure template highlights the significance of toluene's molecular structure in directing chemical synthesis and formation mechanisms (He et al., 2013).

Chemical Reactions and Properties

Toluene's reactivity and its involvement in various chemical reactions have been a subject of study. The synthesis of DNA in toluene-treated cells of Escherichia coli, as detailed by Moses (1974), demonstrates toluene's role in biological systems and its impact on cellular functions (Moses, 1974). This research provides insight into the interaction between toluene and biological molecules, contributing to our understanding of its chemical properties and reactions.

Physical Properties Analysis

The physical properties of toluene, including its volatility and solubility, play a crucial role in its application in industrial processes. Studies on toluene's physical properties focus on optimizing its use in chemical synthesis and understanding its behavior in various environmental and industrial contexts.

Chemical Properties Analysis

Toluene's chemical properties, such as its reactivity with other compounds and its role in catalytic processes, have been extensively researched. The catalytic oxidation performance of toluene over Ce-Mn-Ox catalysts, for example, illustrates the effect of synthetic routes on toluene's reactivity and its potential for industrial applications in pollution control and chemical synthesis (Zhang et al., 2019).

Scientific Research Applications

  • Optical Thermal Sensor Development : Toluene, combined with ethanol, is used in cholesteric films to create optical thermal sensors. These sensors are noted for their simple fabrication and broad temperature sensing range, making them valuable in both scientific research and industry (Li, Liu, & Luo, 2017).

  • Impact on Auto-Ignition Properties : Toluene significantly affects the auto-ignition properties of n-heptane and iso-octane/air mixtures under engine-relevant conditions. This is crucial for understanding combustion processes and developing efficient engines (Hartmann et al., 2011).

  • Sulfuric Acid-Free Nitration : The nitration of toluene without sulfuric acid presents a greener technology with potential applications in pharmaceuticals, perfumes, explosives, and plastics. This requires the development of alternative nitrating agents, catalysts, and reaction media (Sreedhar, Singh, & Raghavan, 2013).

  • Environmental Risk Assessment : Estimating the hazardous concentration of toluene in soil is vital for environmental risk assessment. Such studies help in understanding its impact on the terrestrial environment and in setting safety guidelines (Chae et al., 2021).

  • Biotoxicity and Bioremediation : Toluene is highly biotoxic, killing most microorganisms even at low concentrations. However, certain bacteria can thrive in high concentrations of toluene, indicating potential applications in bioremediation (Inoue & Horikoshi, 1989; Hosseini Abari et al., 2013).

  • Neurobehavioral and Health Impacts : Research has shown that toluene can have significant neurobehavioral and health impacts, including attention and concentration deficits, hyperactivity, ataxia, addiction, insomnia, memory disturbances, and even more severe conditions like schizophreniform psychosis (Kang et al., 2005; Saito & Wada, 1993; Goldbloom & Chouinard, 1985).

  • Industrial Applications and Remediation Techniques : Toluene is used in various industrial applications, and studies have focused on efficient remediation techniques like catalytic oxidation and bioreactor treatments to manage its environmental impact (Zallouha et al., 2017; Romero et al., 2015).

Safety And Hazards

Exposure to toluene can cause eye and nose irritation, tiredness, confusion, euphoria, dizziness, headache, dilated pupils, tears, anxiety, muscle fatigue, insomnia, nerve damage, inflammation of the skin, and liver and kidney damage . It is also flammable, and its vapors can be ignited by flames, sparks, or other ignition sources .

Future Directions

The global toluene market was valued at $20.09 billion in 2020, and is projected to reach $33.23 billion by 2030, growing at a CAGR of 5.2% from 2021 to 2030 . Technological advancements and increasing R&D activities have surged the production of toluene from shale gas at very low costs .

properties

IUPAC Name

toluene
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InChI

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

YXFVVABEGXRONW-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1
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Molecular Formula

C7H8, Array
Record name TOLUENE
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Related CAS

25013-04-1
Record name Benzene, methyl-, homopolymer
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DSSTOX Substance ID

DTXSID7021360, DTXSID00184990
Record name 1-Methylbenzene
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Record name Methylene, phenyl-
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Molecular Weight

92.14 g/mol
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Physical Description

Toluene appears as a clear colorless liquid with a characteristic aromatic odor. Flash point 40 °F. Less dense than water (7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. May be toxic by inhalation, ingestion or skin contact. Used in aviation and automotive fuels, as a solvent, and to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Colorless liquid with a sweet, pungent, benzene-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, pungent, benzene-like odor.
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Boiling Point

231.1 °F at 760 mmHg (NTP, 1992), 110.6 °C, 110.00 to 111.00 °C. @ 760.00 mm Hg, 111 °C, 232 °F
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Flash Point

40 °F (NTP, 1992), 4.4 °C, 4.0 °C (39.2 °F) - closed cup, 4.4 dec C (closed cup), 40 °F (4 °C) (Closed cup), 4 °C c.c., 40 °F
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Solubility

less than 1 mg/mL at 64 °F (NTP, 1992), In water, 526 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, acetone, glacial acetic acid, carbon disulfide, Soluble in ethanol, benzene, diethyl ether, acetone, chloroform, glacial acetic acid and carbon disulfide, 0.526 mg/mL at 25 °C, Solubility in water: none, (74 °F): 0.07%
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Density

0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8623 g/cu cm at 20 °C, Relative density (water = 1): 0.87, 0.87
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Vapor Density

3.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (Air = 1), Relative vapor density (air = 1): 3.1, 3.14
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Vapor Pressure

10 mmHg at 43.5 °F ; 20 mmHg at 65.1 °F; 40 mmHg at 89.2 °F (NTP, 1992), 28.4 [mmHg], 28.4 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 3.8, 21 mmHg
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Mechanism of Action

The present study demonstrates reductions of dopamine (DA) turnover in various areas of the anterior nucleus caudate of rat by toluene at concentrations lower than the current OSHA threshold limit value (100 ppm). Thus, toluene at low concentrations may produce disturbances in dopaminergic mechanisms of the basal ganglia probably leading to functional changes in sensory-motor integration. The increases in DA turnover in the cholecystokinin (CCK)-DA terminals of the subcortical limbic system induced by high concentrations of toluene may be part of the neurochemical basis for its abuse as a euphoric agent in man., Exposure to toluene causes both reversible and irreversible changes in the central nervous system. The effects of toluene inhalation on some specific enzymes and glutamate and GABA receptor binding in defined parts of the rat brain were studied following several exposure schemes. The activities of the transmitter synthesizing enzymes glutamic acid decarboxylase (GAD), choline acetyltransferase (ChAT) and aromatic amino-acid decarboxylase (AAD) were used as markers for permanent loss of neuronal activity. Catecholaminergic neurons showed a 50% reduction in the brain stem after 4 weeks exposure to 250 and 1000 ppm toluene. Following 500 ppm of toluene, 16 hr/day for 3 months, a general increase in the activities was seen. This is most probably due to a reduction in total protein content, to which the activities were related. The neurotransmitters glutamate and GABA had their specific receptor binding increased in most of the brain areas studied, but decreased in some areas. The glial enzyme, glutamine synthetase, has its activity increased in the cerebellar hemisphere following 4 weeks exposure to 1000 ppm. This suggests that glial cells in the area may have proliferated, a frequent phenomenon following CNS damage., The effect on energetic metabolism of rat liver mitochondria (RLM) of styrene and other aliphatic benzene derivatives, i.e. toluene, ethylbenzene, alpha-methylstyrene and butylbenzene, is studied. It is shown that these compounds uncouple oxidative phosphorylation and this effect is connected with the stimulation of passive entry of protons into mitochondria. The relationship between hydrophobicity of these compounds and their biological activity and mechanism of uncoupling effect are discussed.
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Impurities

... Commercial grades /of toluene/ usually contain small amounts of benzene as an impurity., Technical grades (90-120 °C boiling range) are less pure and may contain up to 25% benzene as well as other hydrocarbons., Commercial grades /of toluene/ can ... contain polynuclear aromatic hydrocarbons (PAHs), including pyrene, fluoranthrene, and benzo[ghi]perylene.
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Product Name

Toluene

Color/Form

Colorless liquid

CAS RN

108-88-3, 3101-08-4
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Melting Point

-139 °F (NTP, 1992), -94.9 °C, -95 °C, -139 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Toluene
Reactant of Route 2
Toluene
Reactant of Route 3
Toluene
Reactant of Route 4
Toluene
Reactant of Route 5
Toluene
Reactant of Route 6
Toluene

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